Product packaging for 3,4,5-Trihydroxycinnamic acid(Cat. No.:CAS No. 6093-59-0)

3,4,5-Trihydroxycinnamic acid

Cat. No.: B1609222
CAS No.: 6093-59-0
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-OWOJBTEDSA-N
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Description

Overview of Hydroxycinnamic Acids in Phytochemical Research

Hydroxycinnamic acids (HCAs) are a significant class of phenolic compounds widely distributed throughout the plant kingdom. researchgate.netacs.org They are derived from cinnamic acid and play crucial roles in plant physiology, acting as structural components of cell walls and providing protection against UV radiation. researchgate.netnih.gov The most common HCAs found in nature include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.gov These compounds are present in high concentrations in many foods such as fruits, vegetables, tea, and wine. acs.orgresearchgate.net

In phytochemical research, HCAs are of great interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netcore.ac.ukacs.org Their antioxidant properties are particularly noteworthy and are attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The structure of HCAs, specifically the number and position of hydroxyl groups on the aromatic ring, significantly influences their biological efficacy. nih.govbenthamscience.com

Significance of 3,4,5-Trihydroxycinnamic Acid in Biomedical Sciences

This compound (THCA), a derivative of caffeic acid, has emerged as a compound of considerable interest in the biomedical sciences. spandidos-publications.com Although less common than other HCAs, THCA exhibits potent biological activities, largely attributed to its three hydroxyl groups. mdpi.com This structural feature enhances its antioxidant capacity compared to dihydroxy and monohydroxy phenolic acids. core.ac.uk

Research has demonstrated the significant anti-inflammatory properties of THCA. nih.govbohrium.com It has been shown to be effective in various models of inflammation, including those related to lung injury, asthma, and skin inflammation. nih.govbohrium.comkribb.re.kr Furthermore, THCA has been investigated for its neuroprotective potential, with studies indicating its ability to inhibit neuroinflammation and protect against amyloid-β induced cytotoxicity, a key factor in Alzheimer's disease. acs.orgnih.gov The compound has also shown promise in cancer research, with studies reporting its ability to inhibit the growth of cancer cells. biosynth.comjst.go.jpnih.gov

Historical Development of Research on this compound

Early research into hydroxycinnamic acids primarily focused on the more abundant compounds like caffeic and ferulic acid. However, with advancements in analytical techniques and a growing interest in structure-activity relationships, researchers began to explore the properties of less common derivatives like this compound.

Initial studies often centered on the fundamental chemical properties and antioxidant potential of THCA. nih.govcore.ac.uk As research progressed, the focus expanded to its pharmacological effects. Studies in the early 2010s began to systematically investigate its anti-inflammatory mechanisms, particularly its ability to suppress the activation of NF-κB, a key transcription factor in inflammatory responses. koreamed.orgnih.gov

More recent research has delved into its specific therapeutic applications. Investigations into its effects on various cell lines and animal models have highlighted its potential in treating conditions like chronic obstructive pulmonary disease (COPD), allergic asthma, and certain types of cancer. bohrium.comkribb.re.krjst.go.jpnih.gov The exploration of its molecular pathways, including the activation of the Nrf2 pathway and its influence on SIRT1 expression, represents the current frontier of THCA research. nih.govkarger.com

Interactive Data Table: Key Research Milestones of this compound

YearResearch FocusKey Findings
Early 2010s Anti-inflammatory mechanismsSuppresses NF-κB activation. koreamed.orgnih.gov
Mid 2010s Therapeutic potential in respiratory diseasesShows protective effects in models of asthma and COPD. bohrium.comkribb.re.kr
Late 2010s Cancer researchInhibits the growth of breast and prostate cancer cells. jst.go.jpnih.gov
Early 2020s Neuroprotective effectsInhibits neuroinflammation and Aβ40 fibrillogenesis. acs.orgnih.gov
Ongoing Molecular pathway elucidationInvestigating roles of Nrf2 and SIRT1 signaling. nih.govkarger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B1609222 3,4,5-Trihydroxycinnamic acid CAS No. 6093-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-59-0, 709007-50-1
Record name NSC153688
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
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Biological Activities and Potential Therapeutic Applications of 3,4,5 Trihydroxycinnamic Acid

Antioxidant Properties and Reactive Oxygen Species Modulation by 3,4,5-Trihydroxycinnamic Acid

This compound, a derivative of hydroxycinnamic acid, demonstrates significant antioxidant capabilities through both direct and indirect mechanisms. Its molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring, is fundamental to its ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defenses.

The primary antioxidant mechanism of this compound is its potent radical-scavenging activity, attributed to its capacity to donate hydrogen or electrons, thereby stabilizing free radicals. The resulting phenoxyl radical is stabilized through resonance within the aromatic structure. nih.gov

Studies have consistently shown that an increase in the number of hydroxyl (-OH) groups on the aromatic ring enhances antioxidant activity. researchgate.netpan.olsztyn.pl Consequently, this compound, with its three hydroxyl groups, exhibits strong scavenging potential against various radicals. Its efficacy has been demonstrated in assays involving the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the highly reactive hydroxyl radical (HO•). nih.govresearchgate.net Research indicates that the antioxidant activities of cinnamic acid derivatives, including this compound, improve with an increase in hydroxyl groups on the aromatic ring. researchgate.net In a DPPH radical scavenging assay, this compound showed an IC50 value of 11.8 µmol L⁻¹, indicating potent activity. nih.gov

Table 1: Direct Radical Scavenging Activity of this compound

RadicalAssay MethodFindingReference
DPPH (2,2-diphenyl-1-picrylhydrazyl)IC50 DeterminationExhibited an IC50 of 11.8 µmol L⁻¹, demonstrating potent scavenging ability. nih.gov
HO• (Hydroxyl Radical)Hydroxyl Radical Scavenging AssayActivity improves with an increased number of hydroxyl groups on the aromatic ring. researchgate.net

Beyond direct radical neutralization, this compound modulates endogenous antioxidant systems through the activation of key cellular signaling pathways. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netnih.gov

Upon activation by stimuli such as this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes. nih.gov Research in BV2 microglial cells demonstrated that this compound treatment led to a concentration-dependent increase in the phosphorylation and subsequent nuclear translocation of Nrf2. nih.govkoreascience.kr This activation of Nrf2 results in the upregulated expression of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netnih.gov Studies have confirmed that this compound induces the expression of HO-1 in both BV2 microglial cells and HaCaT human keratinocytes. nih.govresearchgate.netnih.gov The induction of these protective enzymes enhances the cell's ability to counteract oxidative stress and inflammation. nih.govnih.gov

The antioxidant efficacy of hydroxycinnamic acids is closely linked to their molecular structure. The number and position of hydroxyl groups on the aromatic ring are critical determinants of their radical-scavenging ability. nih.govpan.olsztyn.pl

Investigations comparing various phenolic acids have shown that increasing the number of hydroxyl groups generally results in higher antioxidant activity. core.ac.uk Gallic acid, which also possesses three hydroxyl groups, is frequently noted as one of the most active phenolic acids in scavenging DPPH radicals. pan.olsztyn.pl Studies have highlighted that this compound, which contains a pyrogallol (B1678534) moiety, demonstrates a better antioxidant profile than dihydroxy derivatives like caffeic acid (which has a catechol moiety) in assays such as the ABTS and DPPH tests. core.ac.uk Compared to monohydroxy and dihydroxy phenolic acids, trihydroxy derivatives typically show superior antioxidant capacity in aqueous systems. core.ac.uk Furthermore, many hydroxycinnamic acids, including this compound, have been found to exhibit better radical-scavenging activity than the reference antioxidant Trolox, a water-soluble vitamin E analogue. nih.gov

Anti-inflammatory and Immunomodulatory Effects of this compound

This compound exerts significant anti-inflammatory and immunomodulatory effects by regulating the production of key inflammatory mediators and the activity of enzymes involved in the inflammatory cascade.

This compound has been shown to effectively suppress the production and expression of a wide range of pro-inflammatory molecules in various cell types. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it significantly inhibited the excessive production of nitric oxide (NO) and suppressed the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govkoreascience.krnih.gov Similarly, in a model of septic kidney, pretreatment with this compound attenuated LPS-induced prostaglandin (B15479496) E2 (PGE2) production in rat mesangial cells. nih.gov

In human keratinocyte (HaCaT) cells stimulated with a combination of TNF-α and interferon-gamma (IFN-γ), this compound reduced both the secretion and mRNA expression levels of interleukin-6 (IL-6) and interleukin-8 (IL-8). researchgate.netnih.govnih.gov The compound also effectively suppresses key chemokines responsible for recruiting immune cells to sites of inflammation. It has been demonstrated to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated BV2 microglia, LPS-challenged septic kidneys, and TNF-α/IFN-γ-stimulated HaCaT cells. nih.govnih.govnih.gov Furthermore, in phorbol-12-myristate-13-acetate (PMA)-stimulated A549 airway epithelial cells, it decreased the mRNA expression and secretion of IL-8 and MCP-1, and reduced the expression of intercellular adhesion molecule 1 (ICAM-1). researchgate.net

Table 2: Regulation of Pro-inflammatory Mediators by this compound

MediatorCell/Animal ModelEffectReference
Nitric Oxide (NO)LPS-stimulated BV2 microgliaSignificantly suppressed production. nih.govkoreascience.kr
Prostaglandin E2 (PGE2)LPS-stimulated rat mesangial cellsSignificantly attenuated production. nih.gov
TNF-αLPS-stimulated BV2 microgliaSuppressed mRNA expression. nih.govnih.gov
IL-1βLPS-stimulated BV2 microgliaSuppressed mRNA expression. nih.govnih.gov
IL-6TNF-α/IFN-γ-stimulated HaCaT cellsReduced secretion and mRNA expression. researchgate.netnih.govnih.gov
IL-8TNF-α/IFN-γ-stimulated HaCaT cells; PMA-stimulated A549 cellsReduced secretion and mRNA expression. researchgate.netnih.govresearchgate.net
MCP-1LPS-stimulated BV2 microglia; LPS-induced septic kidney; TNF-α/IFN-γ-stimulated HaCaT cells; PMA-stimulated A549 cellsSuppressed expression. nih.govnih.govnih.govresearchgate.net
ICAM-1PMA-stimulated A549 cells; LPS-stimulated RAW264.7 macrophagesReduced mRNA expression. researchgate.net

The anti-inflammatory action of this compound extends to the inhibition of key enzymes that synthesize inflammatory mediators. The compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the excessive production of NO during inflammation, in LPS-stimulated microglial cells and in an animal model of allergic asthma. nih.govresearchgate.netkoreascience.kr

Similarly, it inhibits cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) like PGE2. nih.govresearchgate.net This inhibitory effect on COX-2 expression has been observed in LPS-activated rat mesangial cells and in the lungs of asthmatic mice. nih.govresearchgate.net

Furthermore, research indicates that this compound can downregulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation, in both PMA-stimulated A549 cells and LPS-stimulated RAW264.7 macrophages. researchgate.net In an ovalbumin-induced asthma model, administration of this compound also downregulated the levels of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. researchgate.net

Attenuation of Immune Cell Recruitment and Activation

This compound has demonstrated significant potential in modulating the inflammatory response by interfering with the recruitment and activation of immune cells. Research indicates that this compound can suppress the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine that plays a pivotal role in the migration of activated microglia. nih.govnih.gov By inhibiting MCP-1, this compound may help to reduce the influx of these immune cells to sites of inflammation within the central nervous system.

Furthermore, in the context of skin inflammation, this compound has been shown to reduce the secretion and mRNA expression levels of a variety of cytokines and chemokines in activated human keratinocytes. nih.govnih.govresearchgate.net These include interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), and regulated upon activation, normal T cell expressed, and secreted (RANTES). These molecules are instrumental in orchestrating the infiltration of various immune cells to the skin, and their suppression points to the compound's ability to attenuate dermal inflammatory responses. nih.gov

Specific Anti-inflammatory Applications of this compound

This compound has been investigated for its protective effects against pulmonary inflammation, particularly in the context of allergic asthma and chronic obstructive pulmonary disease (COPD). In experimental models of allergic asthma, the compound has been shown to exert inhibitory activity on the levels of interleukin-5 (IL-5), interleukin-13 (IL-13), and monocyte chemoattractant protein-1 (MCP-1) in bronchoalveolar lavage fluid (BALF). researchgate.net It also attenuates the number of inflammatory cells in the BALF and reduces the influx of these cells into lung tissues. researchgate.net

In a study on phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated A549 airway epithelial cells, pretreatment with this compound led to a decrease in the mRNA expression and secretion of interleukin-8 (IL-8) and MCP-1. researchgate.net Furthermore, in an experimental animal model of COPD induced by cigarette smoke and lipopolysaccharide (LPS), this compound demonstrated a protective effect on pulmonary inflammation. nih.gov This was associated with a regulatory effect on the activation of p38, ERK, and nuclear factor-κB (NF-κB) in the lungs of the experimental mice. nih.gov

Table 1: Effects of this compound on Pulmonary Inflammation

Model System Key Findings Reference
Ovalbumin-administered asthmatic mice Inhibited IL-5, IL-13, and MCP-1 in BALF; Attenuated inflammatory cell numbers in BALF and influx into lung tissues. researchgate.net
PMA-stimulated A549 airway epithelial cells Decreased mRNA expression and secretion of IL-8 and MCP-1. researchgate.net
Experimental COPD mouse model Exerted a protective effect on pulmonary inflammation; Regulated activation of p38, ERK, and NF-κB in the lungs. nih.gov

The potential of this compound in mitigating systemic inflammation has been explored in preclinical models of sepsis and endotoxemia. Studies have indicated that this compound exerts protective effects in animal models of these conditions. nih.gov For instance, in a model of lipopolysaccharide (LPS)-induced septic kidney, pretreatment with this compound effectively inhibited macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney. researchgate.net This suggests a role for the compound in protecting organs from the damaging effects of systemic inflammation. The protective mechanism in the septic kidney is also associated with an increase in the expression of heme oxygenase-1 (HO-1). researchgate.net

This compound has shown promise in addressing neuroinflammation by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govnih.govkoreascience.kr In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound effectively suppressed the induction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govnih.govbiomolther.org

A key aspect of its anti-neuroinflammatory action is the suppression of monocyte chemoattractant protein-1 (MCP-1) expression, which is crucial for the migration of activated microglia to sites of inflammation. nih.govnih.gov The underlying mechanism for these effects appears to involve the activation of the Nrf2 pathway, a cytoprotective transcription factor. nih.govnih.govkoreascience.kr By promoting the phosphorylation of Nrf2 and the subsequent expression of heme oxygenase-1 (HO-1), this compound may offer a therapeutic avenue for inflammation-related disorders in the central nervous system. nih.govnih.gov

Table 2: Effects of this compound on Neuroinflammation

Model System Key Findings Reference
LPS-stimulated BV2 microglial cells Suppressed production of NO, TNF-α, and IL-1β; Suppressed expression of MCP-1; Increased phosphorylation of Nrf2 and expression of HO-1. nih.govnih.govbiomolther.org

In the realm of dermal inflammation, this compound has demonstrated anti-inflammatory activity in human keratinocyte cell lines, suggesting its potential utility in conditions like atopic dermatitis. nih.govnih.govresearchgate.net When human keratinocyte HaCaT cells were stimulated with a mixture of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), treatment with this compound led to a reduction in the secretion and mRNA expression of several pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net

The suppressed inflammatory mediators include interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), and regulated upon activation, normal T cell expressed, and secreted (RANTES). nih.govnih.gov The compound was also found to inhibit the activation of AKT, ERK, and nuclear factor-κB (NF-κB) in these stimulated keratinocytes. nih.govnih.gov Furthermore, it upregulated the expression of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govresearchgate.net

This compound has been shown to possess anti-allergic properties by targeting mast cell activation, a key event in immediate hypersensitivity responses. nih.gov In a study utilizing the rat basophilic leukemia (RBL-2H3) cell line, a model for mast cells, the compound significantly suppressed the degranulation of mast cells stimulated with phorbol-12-myristate-13-acetate (PMA) and A23187. nih.gov

This inhibitory effect on degranulation was evidenced by a reduction in the release of β-hexosaminidase and histamine. nih.gov Furthermore, this compound attenuated the PMA/A23187-induced expression of cyclooxygenase 2 (COX-2) and the nuclear translocation of NF-κB. nih.gov The anti-allergic action of the compound appears to be mediated through the inhibition of the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway, as it suppressed the phosphorylation of p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.gov

Anticancer and Chemopreventive Activities of this compound

This compound, a notable phenolic compound, has garnered scientific interest for its potential anticancer and chemopreventive properties. Research into this and structurally similar hydroxycinnamic acids suggests a multifaceted role in combating carcinogenesis, from inhibiting the growth of cancer cells to inducing programmed cell death. These activities highlight its potential as a lead compound for the development of novel cancer therapies.

Inhibition of Neoplastic Cell Proliferation

The ability of this compound and its derivatives to halt the proliferation of cancer cells is a cornerstone of its anticancer potential. Studies have demonstrated its efficacy across various cancer cell lines. For instance, it has been shown to inhibit the growth of prostate cancer cells. nih.gov While specific IC50 values for this compound are not extensively documented in publicly available literature, research on related hydroxycinnamic acids provides insight into their antiproliferative capabilities. For example, dihydrocaffeic acid and dihydroferulic acid have shown significant effects against cell proliferation in Caco-2 and SW480 colon adenocarcinoma cell lines, with IC50 values of 71.7 ± 1.1 µmol/L and 83.1 ± 1.1 µmol/L, respectively, in Caco-2 cells. nih.gov

Furthermore, synthetic derivatives, such as a 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid, have demonstrated potent antiproliferative activity. This hybrid compound caused a concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.org Specifically, the IC50 for this derivative in HepG2 cells was 22µg/mL after 24 hours of incubation. nih.gov These findings underscore the potential of the this compound scaffold in designing effective antiproliferative agents. The mechanism often involves the arrest of the cell cycle, preventing cancer cells from proceeding through the phases of division and growth.

Table 1: Antiproliferative Activity of this compound and Related Compounds

CompoundCell LineActivityIC50 Value
This compoundProstate cancer cellsInhibition of cell growthNot specified
Dihydrocaffeic acidCaco-2 (Colon adenocarcinoma)Inhibition of cell proliferation71.7 ± 1.1 µmol/L
Dihydroferulic acidCaco-2 (Colon adenocarcinoma)Inhibition of cell proliferation83.1 ± 1.1 µmol/L
3,4,5-trimethoxy ciprofloxacin chalcone hybridHepG2 (Hepatocellular carcinoma)Reduction in cell viability22µg/mL (24h)

Induction of Apoptotic Pathways in Cancer Cells

Beyond inhibiting proliferation, this compound can actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells from the body. It has been observed that this compound induces apoptosis in prostate cancer cells. nih.gov The apoptotic process is intricate, involving a cascade of molecular events.

Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program. Research on related compounds has shown that they can modulate these pathways. For instance, a 3,4,5-trimethoxy ciprofloxacin chalcone hybrid was found to induce apoptosis in HepG2 and MCF7 cells through the up-regulation of the tumor suppressor protein p53. waocp.org In other studies, natural compounds have been shown to induce apoptosis by downregulating anti-apoptotic molecules like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria. plos.org This, in turn, activates the caspase cascade, including caspase-3, and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govresearchgate.net The cleavage of PARP is a hallmark of apoptosis. nih.govresearchgate.net

Specific Antitumor Effects in Experimental Models

The anticancer potential of this compound and its derivatives extends to in vivo experimental models, providing a more comprehensive understanding of their therapeutic promise. While specific in vivo studies on this compound are limited in the available literature, the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a standard method for evaluating the efficacy of anticancer compounds. reactionbiology.comresearchgate.netlivingtumorlab.com

For instance, isolinderalactone, another natural product, has been shown to significantly inhibit tumor growth in a human glioblastoma multiforme xenograft mouse model. nih.gov In this model, the compound was administered via intraperitoneal injection and was found to enhance apoptosis in the tumor tissue, as indicated by increased levels of cleaved caspase-3. nih.gov Such studies provide crucial evidence of a compound's ability to suppress tumor growth in a living organism and are a critical step in the drug development process. The antitumor effects observed in these models are often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, as demonstrated in in vitro studies.

Neuroprotective Potential of this compound

This compound has demonstrated significant promise as a neuroprotective agent, with research indicating its ability to shield neurons from various forms of injury and to potentially mitigate the progression of neurodegenerative diseases. Its neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties.

Protection against Neuronal Injury

Oxidative stress is a major contributor to neuronal injury and death in a range of neurological disorders. nih.gov this compound and its derivatives have been shown to protect neuronal cells from oxidative damage. In vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have demonstrated the protective effects of related compounds against hydrogen peroxide (H2O2)-induced cell death. nih.gov For example, 3,5-dicaffeoylquinic acid, a derivative of caffeic acid, was found to attenuate neuronal death and the activation of caspase-3 induced by H2O2. nih.gov This protection is associated with the restoration of intracellular glutathione (B108866) levels, a key antioxidant. nih.gov

The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways. The Nrf2 pathway, a critical regulator of the cellular antioxidant response, has been identified as a target for this compound. It has been shown to activate Nrf2, which in turn upregulates the expression of antioxidant enzymes. nih.gov This anti-inflammatory and antioxidant activity is crucial in protecting neurons from the damaging effects of neuroinflammation and oxidative stress.

Table 2: Neuroprotective Effects of this compound and Related Compounds in In Vitro Models

CompoundIn Vitro ModelInsultObserved Protective Effect
3,5-dicaffeoylquinic acidSH-SY5Y cellsHydrogen peroxide (H2O2)Attenuation of neuronal death and caspase-3 activation
3,4,5-tri-O-caffeoylquinic acidSH-SY5Y cellsAmyloid β-induced toxicityInhibition of cell death
This compoundBV2 microglial cellsLipopolysaccharide (LPS)Inhibition of inflammatory response via Nrf2 activation

Amelioration of Neurodegenerative Processes

The pathological hallmarks of many neurodegenerative diseases, such as Alzheimer's and Parkinson's, include the aggregation of misfolded proteins and chronic neuroinflammation. Hydroxycinnamic acids are being investigated for their potential to interfere with these processes. A key feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques. frontiersin.org Some natural compounds have been shown to inhibit the aggregation of Aβ and to destabilize pre-formed fibrils. frontiersin.orgcnr.it For example, 3,4,5-tri-O-caffeoylquinic acid has been found to have a neuroprotective effect against Aβ-induced cell death in SH-SY5Y cells. researchgate.netresearchgate.net

In the context of Parkinson's disease, in vitro models often utilize neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) to induce the selective death of dopaminergic neurons. nih.govneurofit.comnih.gov The neuroprotective potential of compounds like this compound can be assessed in these models by their ability to prevent neurotoxin-induced cell death. neurofit.com The mechanisms underlying this protection are often linked to the compound's antioxidant and anti-inflammatory properties, which are critical in combating the neurodegenerative cascade initiated by these toxins. nih.gov

Enzyme Inhibitory Activities of this compound

This compound, a notable phenolic compound, has garnered scientific interest for its potential to modulate the activity of various enzymes implicated in human health and disease. Its unique structural features, particularly the presence of multiple hydroxyl groups on the aromatic ring, are believed to contribute to its enzyme inhibitory capabilities. This section delves into the specific inhibitory profiles of this compound against key enzymes such as xanthine (B1682287) oxidase, cyclooxygenase isoforms, and pancreatic lipase (B570770).

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary factor in the development of gout. nih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this painful inflammatory condition.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Cinnamic Acid Derivatives and Related Compounds

Compound/ExtractIC50 ValueSource
4-Nitrocinnamic Acid23.02 ± 0.12 µmol/L nih.gov
Acacetin0.58 µM nih.gov
Allopurinol (Positive Control)4.2 µM nih.gov
This compoundData not available

Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are central to the inflammatory process. nih.gov They are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic goal for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

This compound has been reported to possess anti-inflammatory properties. nih.gov This suggests that it may interact with and modulate the activity of cyclooxygenase enzymes. Studies on other cinnamic acid derivatives have shown that the presence of phenolic hydroxyl groups is crucial for both COX-1 and COX-2 inhibition. nih.gov Furthermore, certain modifications to the cinnamic acid structure, such as the addition of bulky hydrophobic groups, can confer selectivity towards COX-2. nih.gov While direct IC50 values for this compound against COX-1 and COX-2 are not available in the current literature, its anti-inflammatory effects imply a potential role in modulating these key inflammatory enzymes. Further research is necessary to determine its specific inhibitory concentrations and its selectivity profile for the COX isoforms.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Cinnamic Acid Derivatives

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity (COX-1/COX-2)Source
Cinnamic Acid Derivative 9>100 µM3.0 ± 0.3 µM>33.3 nih.gov
Cinnamic Acid Derivative 10>100 µM2.4 ± 0.6 µM>41.7 nih.gov
Cinnamic Acid Derivative 23>100 µM1.09 ± 0.09 µM>91.7 nih.gov
This compoundData not availableData not availableData not available

Pancreatic lipase is a key digestive enzyme that facilitates the breakdown of dietary triglycerides into smaller, absorbable molecules like fatty acids and monoglycerides. nih.govphcogj.com The inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces the absorption of dietary fats. phcogj.com

Research has shown that cinnamic acid can inhibit pancreatic lipase activity, with one study reporting an IC50 value of 39.17 μg/mL. nih.gov This inhibitory action is considered a contributing factor to the anti-obesity effects observed with cinnamic acid administration in animal models. nih.gov While specific studies on the direct pancreatic lipase inhibitory activity of this compound are limited, the general activity of cinnamic acid derivatives in this area suggests that it may also possess similar properties. The structural characteristics of polyphenolic compounds, including the number and position of hydroxyl groups, are known to influence their interaction with and inhibition of digestive enzymes. Therefore, it is conceivable that this compound could contribute to anti-obesity effects through the modulation of pancreatic lipase activity.

Table 3: Pancreatic Lipase Inhibitory Activity of Cinnamic Acid

CompoundIC50 ValueSource
Cinnamic Acid39.17 μg/mL nih.gov
This compoundData not available

Emerging Biological Activities of this compound

Beyond its enzyme inhibitory activities, this compound is being explored for a range of other biological effects that could have significant therapeutic implications. This section highlights its emerging roles in combating microbial infections and in the context of anti-obesity research.

The rise of antibiotic-resistant microorganisms poses a significant threat to global public health, necessitating the search for new antimicrobial agents. mdpi.com Cinnamic acid and its derivatives have been recognized for their antimicrobial properties against a variety of pathogens. mdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microbes are not extensively documented, studies on related compounds provide insights into its potential antimicrobial activity. For example, 3,4,5-Trihydroxybenzoic acid (gallic acid), which shares the same trihydroxy-substituted aromatic ring, has demonstrated antifungal activity. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 128 µg·mL−1 against Candida albicans and Candida krusei. nih.gov Against the dermatophytes Trichophyton sp. and Epidermophyton floccosum, the MIC was even lower at 32 µg·mL−1. nih.gov These findings suggest that the 3,4,5-trihydroxyphenyl moiety is a key pharmacophore for antimicrobial action, and it is likely that this compound would exhibit similar, if not potent, antimicrobial effects.

Table 4: Antimicrobial Activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Candida albicans128 µg·mL−1 nih.gov
Candida krusei128 µg·mL−1 nih.gov
Trichophyton sp.32 µg·mL−1 nih.gov
Epidermophyton floccosum32 µg·mL−1 nih.gov
This compoundData not available

Obesity is a complex metabolic disorder characterized by excessive fat accumulation that increases the risk of various chronic diseases. researchgate.net Cinnamic acid and its derivatives have emerged as promising candidates in anti-obesity research. researchgate.netresearchgate.net In vivo studies have demonstrated that the administration of cinnamic acid to rats on a high-fat diet led to a significant reduction in body weight. researchgate.netresearchgate.net This effect is, at least in part, attributed to the inhibition of lipid-digesting enzymes like pancreatic lipase, which reduces fat absorption. researchgate.net

Furthermore, research on a decyl ester of this compound has shown its potential in suppressing the rise in blood triglyceride levels in mice after the oral administration of corn oil. This indicates an interference with lipid absorption and metabolism. While direct in vivo studies on the anti-obesity effects of the parent compound, this compound, are not extensively detailed in the available literature, the findings from studies on its derivatives and the broader class of cinnamic acids are encouraging. These results suggest that this compound could play a beneficial role in the management of obesity and its related metabolic complications, warranting further investigation into its specific mechanisms of action in vivo.

Table 5: In Vivo Anti-obesity Effects of Cinnamic Acid in High-Fat Diet-Fed Rats

ParameterObservationSource
Body WeightSignificant decrease in HFD-fed rats researchgate.netresearchgate.net
Serum Lipase ActivitySignificant decrease in HFD-fed rats researchgate.net
This compoundSpecific in vivo data not available

Molecular Mechanisms of Action of 3,4,5 Trihydroxycinnamic Acid

Modulation of Intracellular Signal Transduction Pathways by 3,4,5-Trihydroxycinnamic Acid

This compound (THCA), a derivative of caffeic acid, modulates several key intracellular signaling pathways that are central to the regulation of inflammatory and cellular stress responses. Its mechanism of action involves the intricate regulation of cascades such as Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).

Nuclear Factor Kappa B (NF-κB) Signaling Cascade Inhibition

Research has consistently demonstrated the inhibitory effect of this compound on the NF-κB signaling pathway in various cell types. This pathway is a critical regulator of inflammatory responses, and its inhibition is a key aspect of the compound's anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophage cells, THCA has shown inhibitory activity on NF-κB. nih.gov This effect has also been confirmed in activated A549 airway epithelial cells and in human keratinocyte (HaCaT) cells stimulated with a mixture of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govfao.org

The mechanism of inhibition involves preventing the nuclear translocation of NF-κB. fao.org Under inflammatory stimuli, the inhibitor of kappa B (IκB) is degraded, allowing the NF-κB p65 subunit to move into the nucleus and initiate the transcription of pro-inflammatory genes. Western blot analysis has shown that THCA treatment suppresses this process, thereby reducing the expression of inflammatory cytokines and chemokines. nih.govfao.org Furthermore, in human umbilical vein endothelial cells (HUVECs), THCA significantly decreased LPS-induced NF-κB activation by weakening the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκB. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. researchgate.netfigshare.comnih.gov this compound has been shown to regulate these pathways in a context-dependent manner.

In TNF-α/IFN-γ-stimulated A549 cells, THCA effectively decreased the activation of ERK, JNK, and p38. nih.gov Similarly, it exerted inhibitory effects on ERK and JNK in the lungs of asthmatic mouse models and significantly reduced the activation of ERK and p38 in a COPD-like mouse model. nih.gov However, studies in LPS-stimulated BV2 microglial cells revealed a more complex regulatory role. In this model, THCA markedly inhibited the phosphorylation of JNK and ERK1/2, but significantly increased the phosphorylation of p38 MAPK in a concentration-dependent manner. nih.gov This specific activation of p38 was found to be a key upstream event for the activation of the Nrf2 cytoprotective pathway, indicating a differential modulation of MAPK family members to orchestrate a specific cellular outcome. nih.govresearchgate.net

Protein Kinase B (AKT) Pathway Modulation

The Protein Kinase B (AKT), also known as PKB, signaling pathway is a central regulator of cell survival, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is common in inflammatory conditions and cancer. Evidence indicates that this compound can modulate this pathway, contributing to its anti-inflammatory effects.

In studies using human keratinocyte HaCaT cells stimulated with TNF-α and IFN-γ, western blot analysis demonstrated that THCA exerted inhibitory activity on the activation of AKT. nih.govfao.org This inhibition was part of a broader suppressive effect on the AKT/MAPK/NF-κB signaling axis, which is known to drive the production of inflammatory cytokines and chemokines in experimental atopic models. nih.gov The inhibitory effect of THCA on AKT activation was also confirmed in activated A549 cells, further establishing the compound's role in regulating this critical cell survival and pro-inflammatory pathway. nih.gov

Table 1: Modulation of Intracellular Signal Transduction Pathways by this compound

Pathway Target Protein Effect of THCA Cell/Animal Model Stimulus
NF-κB p65/IκB Inhibition of activation/translocation HaCaT cells, A549 cells, HUVECs, BV2 microglia, RAW264.7 macrophages TNF-α/IFN-γ, LPS
MAPK ERK Inhibition of phosphorylation HaCaT cells, A549 cells, Asthmatic mice, COPD-like mice TNF-α/IFN-γ
Inhibition of phosphorylation BV2 microglia LPS
JNK Inhibition of phosphorylation A549 cells, Asthmatic mice TNF-α/IFN-γ
Inhibition of phosphorylation BV2 microglia LPS
p38 Inhibition of phosphorylation A549 cells, COPD-like mice TNF-α/IFN-γ
Activation of phosphorylation BV2 microglia LPS
AKT AKT Inhibition of phosphorylation HaCaT cells, A549 cells TNF-α/IFN-γ

Activation of Cytoprotective and Adaptive Response Pathways by this compound

In addition to inhibiting pro-inflammatory signaling, this compound actively promotes cellular defense mechanisms through the activation of cytoprotective pathways. These actions enhance cellular resilience against oxidative stress and contribute to the resolution of inflammation.

Nrf2/Heme Oxygenase-1 (HO-1) Axis Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. nih.gov this compound has been identified as a potent activator of the Nrf2/HO-1 axis.

In human keratinocyte (HaCaT) cells, THCA was found to upregulate the expression levels of HO-1 and another Nrf2 target, NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govfao.org This induction was mediated by the activation and subsequent nuclear translocation of Nrf2. nih.govfao.org Similarly, in LPS-stimulated BV2 microglial cells, THCA treatment resulted in increased phosphorylation and nuclear translocation of Nrf2, with a consequent, concentration-dependent upregulation of both HO-1 protein and mRNA expression. nih.govresearchgate.net This activation of the Nrf2/HO-1 pathway is considered a primary mechanism for the anti-inflammatory and cytoprotective effects of THCA. nih.govnih.gov Interestingly, the study on BV2 cells demonstrated that THCA-induced Nrf2 phosphorylation was mediated by the p38 MAPK pathway, as the effect was blocked by a p38 inhibitor. nih.govresearchgate.net

Sirtuin 1 (SIRT1) Expression and Downstream Effects (e.g., p53 acetylation)

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating metabolism, cellular stress resistance, and inflammation. researchgate.net Emerging evidence indicates that this compound can modulate this crucial enzyme. A study investigating the anti-inflammatory properties of THCA in LPS-challenged human umbilical vein endothelial cells (HUVECs) identified the SIRT1 signaling pathway as a key underlying mechanism. nih.gov The results showed that THCA treatment led to an increased expression of SIRT1 in these cells, which was associated with the compound's ability to suppress the inflammatory response. nih.gov

SIRT1 exerts its effects by deacetylating a variety of protein substrates, including histones and transcription factors. researchgate.net One of the most well-characterized targets of SIRT1 is the tumor suppressor protein p53. researchgate.net SIRT1-mediated deacetylation of p53 can inhibit its transcriptional activity and promote cell survival under stress conditions. While the direct effect of THCA on p53 acetylation via SIRT1 has not been explicitly demonstrated, the upregulation of SIRT1 expression by THCA suggests a potential for modulating the acetylation status and function of downstream targets like p53. nih.gov Acetylation of p53 at specific lysine (B10760008) residues is a critical post-translational modification that influences its stability and ability to activate target genes involved in cell cycle arrest and apoptosis.

Table 2: Activation of Cytoprotective Pathways by this compound

Pathway Target Protein/Molecule Effect of THCA Cell/Animal Model
Nrf2/HO-1 Nrf2 Activation and nuclear translocation HaCaT cells, BV2 microglia
HO-1 Upregulation of expression HaCaT cells, BV2 microglia
NQO1 Upregulation of expression HaCaT cells
SIRT1 SIRT1 Increased expression Human Umbilical Vein Endothelial Cells (HUVECs)

Receptor and Enzyme Binding Dynamics of this compound

The biological activities of this compound are intrinsically linked to its ability to interact with specific biological macromolecules. The molecular structure, characterized by a cinnamic acid backbone and three hydroxyl groups on the phenyl ring, facilitates various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active or allosteric sites of target proteins and enzymes. These interactions are fundamental to understanding its mechanism of action at a molecular level.

Molecular Docking and Interaction Analysis with Target Proteins

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. These studies have been instrumental in identifying potential protein targets for hydroxycinnamic acids and their derivatives, including the inflammation-related enzyme cyclooxygenase-2 (COX-2).

Research into the COX inhibitory activity of hydroxycinnamic acid derivatives has utilized molecular docking to elucidate the structural requirements for enzyme-drug interactions. In these studies, a diethyl ester derivative of this compound (THCA-DE) was evaluated for its interaction with the active sites of both COX-1 and COX-2. Docking analyses revealed that the selective inhibition of COX-2 by related hydroxycinnamic acid derivatives can be attributed to the formation of specific hydrogen bonds with key amino acid residues within the enzyme's active site. For instance, the hydroxyl groups on the phenyl ring and the carbonyl group of the acid derivative are critical for forming hydrogen bonds with residues such as Tyrosine 355 (Tyr355), Arginine 120 (Arg120), and Tyrosine 385 (Tyr385). Furthermore, the wider hydrophobic pocket of the COX-2 active site, partly defined by Valine 523 (Val523), can better accommodate the bulkier ester derivatives compared to the narrower channel of COX-1. This structural difference is a key determinant of COX-2 selectivity.

Table 1: Predicted Interactions of a Hydroxycinnamic Acid Derivative with COX-2 Active Site Residues

Interacting ResidueType of InteractionContributing Moiety of Ligand
Tyrosine 355 (Tyr355)Hydrogen BondHydroxyl group on phenyl ring
Arginine 120 (Arg120)Hydrogen BondHydroxyl group on phenyl ring
Tyrosine 385 (Tyr385)Hydrogen BondCarbonyl group
Valine 523 (Val523)Hydrophobic InteractionEster group / Phenyl ring

Ligand-Enzyme Complex Formation and Functional Consequences

The formation of a stable ligand-enzyme complex is a prerequisite for the modulation of enzyme activity. For this compound and its derivatives, binding to an enzyme like COX-2 leads to competitive inhibition, where the compound competes with the natural substrate (arachidonic acid) for the active site.

The functional consequence of this binding is the inhibition of the enzyme's catalytic activity. In the case of COX-2, this prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. Studies on the diethyl ester of this compound (THCA-DE) have demonstrated significant COX-2 inhibitory potential, with an inhibition percentage of 84.4% at a concentration of 100 µM. While potent, its selectivity for COX-2 over COX-1 was found to be lower than other tested derivatives, indicating that subtle structural modifications can significantly impact both potency and selectivity. The formation of the ligand-enzyme complex effectively blocks the downstream inflammatory cascade, which underlies the anti-inflammatory properties attributed to this class of compounds.

Cell Cycle Arrest and Apoptosis-Related Mechanisms Induced by this compound

Beyond its anti-inflammatory effects, this compound and its derivatives have been investigated for their anti-tumor activities. A primary mechanism through which anti-cancer agents exert their effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis.

Research has demonstrated that certain derivatives of this compound can potently inhibit the growth of cancer cells. Specifically, the decyl ester of this compound has been identified as a potent inhibitor of both human breast (MCF-7) and prostate (PC-3) cancer cell growth, with its mechanism of action attributed to the induction of apoptosis. jst.go.jp While the precise molecular pathways for this compound itself are still under detailed investigation, the general mechanisms of cell cycle arrest and apoptosis involve a complex interplay of regulatory proteins. jst.go.jp

A common point of intervention for anti-cancer compounds is the G2/M phase of the cell cycle, which precedes mitosis. Arrest at this checkpoint prevents damaged cells from dividing. This process is often regulated by the cyclin B1/CDK1 complex. nih.govnih.gov Down-regulation of these proteins can halt the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. nih.gov

Apoptosis is executed through cascades of proteolytic enzymes called caspases. The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). The ratio of Bax to Bcl-2 is a key determinant of a cell's fate; an increase in this ratio promotes the release of cytochrome c from the mitochondria, which in turn activates executioner caspases like caspase-3. nih.govijper.orgnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov Studies on related phenolic compounds in prostate cancer cells have shown that apoptosis can be induced through the significant activation of caspase-8 and caspase-3, demonstrating the engagement of both extrinsic and intrinsic apoptotic pathways. nih.gov

Table 2: Key Protein Families Involved in Cell Cycle Arrest and Apoptosis

ProcessKey Protein Family / ComplexGeneral Function in Cancer ProgressionEffect of Inhibition / Modulation
G2/M TransitionCyclin B1/CDK1 ComplexDrives entry into mitosis, allowing cell division.Inhibition leads to cell cycle arrest at the G2/M checkpoint. nih.govdonga.ac.kr
Apoptosis RegulationBcl-2 Family (Bax, Bcl-2)Bcl-2 prevents apoptosis; Bax promotes it. The ratio is critical.Increasing the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.govnih.gov
Apoptosis ExecutionCaspases (e.g., Caspase-3)Proteolytic enzymes that dismantle the cell during apoptosis.Activation leads to programmed cell death. nih.govnih.gov

Structure Activity Relationships of 3,4,5 Trihydroxycinnamic Acid and Its Analogues

Influence of Hydroxyl Group Substitution Patterns on Biological Potency

The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount to the biological activity of hydroxycinnamic acids. The antioxidant capacity, a widely studied property, is significantly influenced by these substitutions, as they affect the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxy radical.

Generally, an increase in the number of hydroxyl groups correlates with higher in vitro antioxidant activity in aqueous systems. core.ac.uk Investigations have demonstrated that trihydroxy derivatives, which feature a pyrogallol (B1678534) moiety (1,2,3-trihydroxybenzene) like 3,4,5-trihydroxycinnamic acid, often exhibit superior antioxidant profiles compared to dihydroxy compounds with a catechol structure (1,2-dihydroxybenzene) or monohydroxy phenols. core.ac.uk For instance, this compound has been shown to possess a better antioxidant capacity than caffeic acid (3,4-dihydroxycinnamic acid) in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. core.ac.uk The presence of three adjacent hydroxyl groups enhances the molecule's ability to delocalize the unpaired electron of the radical through resonance, thereby increasing its stability and radical-scavenging efficiency.

However, this trend is not absolute and can vary depending on the specific biological assay and the environment. In lipid peroxidation assays, for example, dihydroxylated acids may prove to be more potent antioxidants than their corresponding trihydroxylated counterparts. core.ac.uk The ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, is considered particularly important for high antioxidant activity. core.ac.uk

The position of the hydroxyl groups is also critical. Studies on various phenolic compounds have indicated that the presence of hydroxyl groups at the C4 (para) and C3 (meta) positions is a key determinant of antioxidant potential. The substitution pattern on the aromatic ring can also influence other biological activities. For example, SAR (structure-activity relationship) studies on derivatives of the related 3,4,5-trimethoxycinnamic acid indicated that functional groups capable of acting as hydrogen bond donors, such as hydroxyl groups, were more conducive to inhibitory activity against certain cancer cell lines compared to the trimethoxy substitution. nih.gov

Table 1: Influence of Hydroxyl Group Number on Antioxidant Activity
CompoundSubstitution PatternNumber of -OH GroupsRelative Antioxidant Activity (Aqueous Assays)
p-Coumaric acid4-hydroxy1Low
Caffeic acid3,4-dihydroxy2High
This compound3,4,5-trihydroxy3Very High core.ac.uk

Impact of Esterification and Alkyl Chain Modifications on Bioactivity Profiles

Modification of the carboxylic acid group of this compound, most commonly through esterification, is a key strategy for altering its bioactivity. Esterification primarily increases the lipophilicity (fat-solubility) of the parent compound, which can significantly enhance its ability to cross cell membranes and may lead to improved bioavailability and efficacy in different biological systems. medcraveonline.com

The introduction of an ester group can modulate the antioxidant activity. For instance, trans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoate exhibited higher radical-scavenging activity in liposomes, a lipid-based system, highlighting the role of increased lipophilicity in targeting lipid peroxidation. core.ac.uk The length and nature of the alkyl or aryl chain attached to the ester group are critical variables. Studies on rosmarinic acid, an ester of caffeic acid, showed that increasing the alkyl chain length up to four carbons (butyl ester) progressively increased its potency in inhibiting vascular smooth muscle cell proliferation. frontiersin.org However, further increases in chain length did not improve absorption and led to cytotoxicity. frontiersin.org This suggests an optimal range of lipophilicity exists for maximizing biological effect without inducing toxicity.

In the context of anticancer activity, esterification of the related 3,4,5-trimethoxycinnamic acid with various alcohols has been shown to produce derivatives with significant cytotoxic effects against different cancer cell lines. nih.gov For example, an ester derivative of dihydroartemisinin (B1670584) with 3,4,5-trimethoxycinnamic acid displayed potent activity against several human cancer cell lines, including lung, gastric, and prostate cancer cells. nih.gov The ester linkage serves to combine the pharmacophores of two different molecules, potentially leading to synergistic or enhanced activity.

Table 2: Effect of Esterification on the Bioactivity of Hydroxycinnamic Acids
Parent AcidEster DerivativeModificationObserved Change in BioactivityReference
This compoundtrans-ethyl-3-(3,4,5-trihydroxyphenyl)-2-propenoateEthyl esterHigher radical-scavenging in liposomes core.ac.uk
Rosmarinic acidRosmarinic acid butyl esterButyl ester (C4 chain)Increased inhibition of VSMC proliferation vs. parent acid and shorter esters frontiersin.org
Ferulic acidArbutin ferulateArbutin esterHigher activity against ABTS radical and LDL peroxidation vs. ferulic acid core.ac.uk
3,4,5-Trimethoxycinnamic acidEster S1 (with tyrosol)Tyrosol esterModerate antitumor activity against MDA-MB231 breast cancer cells nih.gov

Stereochemical Considerations in the Activity of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of many pharmaceutical compounds. patsnap.com For this compound, the key stereochemical feature is the geometric isomerism around the carbon-carbon double bond in the acrylic acid side chain. This results in two possible isomers: the trans (E) isomer, where the phenyl ring and the carboxyl group are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side.

In nature, hydroxycinnamic acids predominantly exist in the more stable trans configuration. The spatial arrangement of a drug molecule is crucial for its interaction with biological targets like enzymes and receptors, which have specific three-dimensional binding sites. patsnap.com Differences in the geometry of cis and trans isomers can lead to significant variations in their biological profiles.

While specific comparative studies on the isomers of this compound are not extensively documented, research on its structural analogues provides valuable insights. For instance, in a study involving derivatives of 3,4,5-trimethoxycinnamic acid designed as multidrug resistance (MDR) modulators, both trans and cis isomers were synthesized and evaluated. nih.gov The results showed that a specific ester derivative with a trans/cis isomeric mixture displayed the most potent MDR modulating activity, suggesting that the geometric configuration of the double bond is an important factor for this particular biological function. nih.gov The presence of the C=C double bond itself, regardless of its configuration, was also identified as being important for the activity of some derivatives. nih.govnih.gov This underscores that the rigidity and planarity conferred by the double bond are essential structural elements for interaction with the biological target.

Comparative Structure-Activity Analysis with Related Hydroxycinnamic Acid Derivatives

The biological potency of this compound can be better understood by comparing its structure and activity with other naturally occurring hydroxycinnamic acid derivatives. Key analogues for comparison include p-coumaric acid (4-hydroxy), caffeic acid (3,4-dihydroxy), ferulic acid (4-hydroxy-3-methoxy), and sinapic acid (4-hydroxy-3,5-dimethoxy).

The primary structural differences among these compounds lie in the substitution pattern on the phenyl ring. As discussed previously, the antioxidant activity generally increases with the number of hydroxyl groups. core.ac.uk

This compound vs. Caffeic acid: The addition of a third hydroxyl group at the C5 position (pyrogallol ring) generally enhances radical scavenging in aqueous assays compared to the catechol ring of caffeic acid. core.ac.uk

Caffeic acid vs. Ferulic acid: The replacement of the 3-hydroxyl group in caffeic acid with a 3-methoxy group to form ferulic acid typically decreases antioxidant activity. core.ac.uk The methoxy (B1213986) group is less effective at hydrogen donation than a hydroxyl group. Consequently, caffeic acid is a more potent scavenger of DPPH and galvinoxyl radicals than ferulic acid. core.ac.uk

p-Coumaric acid: Possessing only a single hydroxyl group, p-coumaric acid generally exhibits lower antioxidant activity compared to its di- and tri-hydroxylated counterparts. nih.gov

These comparisons reveal that the presence of a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) system is highly favorable for antioxidant activity. Methylation of these hydroxyl groups, while potentially increasing lipophilicity and metabolic stability, often reduces the intrinsic radical-scavenging capacity.

Table 3: Comparative Structural Features and Antioxidant Activity of Hydroxycinnamic Acids
CompoundSubstituents on Phenyl RingKey Structural MoietyGeneral Antioxidant Potency
p-Coumaric acid4-OHPhenolLow nih.gov
Caffeic acid3,4-diOHCatecholHigh core.ac.uk
Ferulic acid4-OH, 3-OCH3GuaiacolModerate core.ac.uk
Sinapic acid4-OH, 3,5-diOCH3SyringolHigh researchgate.netnih.gov
This compound3,4,5-triOHPyrogallolVery High core.ac.uk

Preclinical Investigations of 3,4,5 Trihydroxycinnamic Acid

In Vitro Studies in Cellular Models

The following sections detail the preclinical investigations of 3,4,5-Trihydroxycinnamic acid (THCA) in various cellular models, focusing on its effects on inflammatory and signaling pathways.

Airway Epithelial Cell Lines (e.g., A549)

In studies utilizing the human lung adenocarcinoma cell line A549 as a model for airway epithelial cells, this compound has demonstrated anti-inflammatory properties. Pretreatment with THCA has been shown to dose-dependently inhibit the generation of interleukin-6 (IL-6) in phorbol (B1677699) myristate acetate (PMA)-stimulated A549 cells physiciansweekly.com.

The mechanism underlying these effects is believed to involve the modulation of key inflammatory signaling pathways. Research indicates that THCA can effectively decrease the activation of AKT, extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-κB (NF-κB) in stimulated A549 cells nih.govspandidos-publications.com. The protective effects of THCA are associated with the downregulation of the MAPK/NF-κB signaling cascade and the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and Sirtuin 1 (SIRT1) expression physiciansweekly.com.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
A549 PMAInhibited the generation of IL-6.Downregulation of MAPK/NF-κB.
A549 Not SpecifiedDecreased activation of AKT, ERK, JNK, p38.Upregulation of NQO1 and SIRT1.

Macrophage Cell Lines (e.g., RAW264.7)

In the murine macrophage-like cell line RAW264.7, this compound has been shown to exert significant anti-inflammatory effects in response to lipopolysaccharide (LPS) stimulation nih.gov. Pretreatment with the compound markedly attenuated the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. This was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Furthermore, THCA significantly suppressed the release of pro-inflammatory cytokines and inhibited the degradation of the inhibitor of kappa B-alpha (IκB-α) nih.gov. The mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Treatment with THCA led to increased phosphorylation and nuclear translocation of Nrf2, which in turn resulted in the expression of heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 pathway by THCA appears to be mediated by multiple signaling pathways, including Akt, p38, and protein kinase C (PKC) nih.gov.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
RAW264.7 LPSAttenuated production of NO and PGE2.Activation of Nrf2/HO-1 pathway.
RAW264.7 LPSReduced expression of iNOS and COX-2.Involvement of Akt, p38, and PKC.
RAW264.7 LPSSuppressed release of pro-inflammatory cytokines.Inhibition of IκB-α degradation.

Microglial Cell Lines (e.g., BV2)

Studies on the immortalized murine microglial cell line BV2 have revealed the neuro-inflammatory potential of this compound. In LPS-stimulated BV2 cells, THCA effectively suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.netbiomolther.org. The expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in microglial migration, was also suppressed nih.govresearchgate.netbiomolther.org.

The anti-inflammatory action of THCA in these cells is mediated through at least two distinct mechanisms. Firstly, it inhibits the activation of the NF-κB signaling pathway by suppressing the degradation of IκB, which leads to the attenuation of the nuclear translocation of NF-κB nih.gov. Secondly, THCA activates the Nrf2 pathway, leading to increased phosphorylation of Nrf2 and the subsequent expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) nih.govresearchgate.netbiomolther.org. This Nrf2 activation has been shown to be dependent on the p38 MAPK signaling pathway nih.govresearchgate.net.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
BV2 LPSSuppressed production of NO, TNF-α, and IL-1β.Suppression of NF-κB activation.
BV2 LPSSuppressed expression of MCP-1.Activation of Nrf2/HO-1 pathway.
BV2 LPSIncreased phosphorylation of Nrf2 and expression of HO-1.p38 MAPK-dependent Nrf2 activation.

Keratinocyte Cell Lines (e.g., HaCaT)

In the human keratinocyte cell line HaCaT, this compound has demonstrated significant anti-inflammatory activity when stimulated with a mixture of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) nih.govspandidos-publications.comnih.gov. The compound was found to reduce both the secretion and mRNA expression levels of several pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-1 (MCP-1) nih.govspandidos-publications.comnih.gov.

The underlying mechanism for these effects involves the inhibition of key signaling pathways. THCA was shown to exert inhibitory activity on the activation of AKT and ERK, which in turn suppressed the activation of NF-κB nih.govnih.gov. Additionally, THCA was found to upregulate the expression of the antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) through the activation and nuclear translocation of Nrf2 nih.govnih.gov.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
HaCaT TNF-α/IFN-γReduced secretion and mRNA expression of IL-6, IL-8, TARC, MDC, RANTES, and MCP-1.Inhibition of AKT/ERK/NF-κB pathway.
HaCaT Not SpecifiedUpregulated expression of HO-1 and NQO1.Activation of Nrf2.

Endothelial Cell Lines (e.g., HUVECs)

In human umbilical vein endothelial cells (HUVECs), this compound has been investigated for its effects on inflammatory responses induced by lipopolysaccharide (LPS) karger.com. The compound significantly suppressed the LPS-induced production of interleukin-1β (IL-1β) karger.com. Furthermore, it attenuated the expression of the adhesion molecules intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) karger.com.

The mechanism behind these anti-inflammatory properties in endothelial cells involves the sirtuin 1 (SIRT1) signaling pathway. THCA was found to increase the expression of SIRT1 in LPS-challenged HUVECs. This upregulation of SIRT1 led to a significant decrease in the level of acetylated p53, a downstream target of SIRT1, ultimately resulting in the suppression of NF-κB activation by attenuating p65 phosphorylation and the degradation of the inhibitor of kappa B karger.com.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
HUVECs LPSSuppressed production of IL-1β.Increased expression of SIRT1.
HUVECs LPSAttenuated expression of ICAM-1 and VCAM-1.Suppression of p53 activation.
HUVECs LPSDecreased NF-κB activation.Attenuation of p65 phosphorylation and IκB degradation.

Mast Cell Lines (e.g., RBL-2H3)

In the rat basophilic leukemia cell line RBL-2H3, a model for mast cells, this compound has been shown to possess anti-allergic properties nih.gov. When these cells were activated with phorbol-12-myristate-13-acetate (PMA) and the calcium ionophore A23187, THCA significantly attenuated the degranulation process. This was quantified by a reduction in the release of β-hexosaminidase and histamine in a concentration-dependent manner nih.gov.

Moreover, THCA suppressed the secretion of tumor necrosis factor-alpha (TNF-α) and the expression of cyclooxygenase-2 (COX-2) induced by PMA/A23187 nih.gov. The mechanism for these anti-allergic actions is the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) signaling pathway. Specifically, THCA was found to suppress the PMA/A23187-induced phosphorylation of p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), as well as the nuclear translocation of NF-κB nih.gov.

Cell LineStimulantKey FindingsImplicated Signaling Pathways
RBL-2H3 PMA/A23187Attenuated degranulation (release of β-hexosaminidase and histamine).Inhibition of MAPKs/NF-κB signaling pathway.
RBL-2H3 PMA/A23187Suppressed secretion of TNF-α.Suppression of p38, ERK1/2, and JNK phosphorylation.
RBL-2H3 PMA/A23187Attenuated expression of COX-2.Inhibition of NF-κB nuclear translocation.

Various Cancer Cell Lines

While the broader class of hydroxycinnamic acids and their derivatives have been investigated for antiproliferative and cytotoxic effects, specific studies detailing the direct effects of this compound on various cancer cell lines are not extensively covered in the available research. General studies on hydroxycinnamic acids (HCAs) indicate they possess anticancer potential through mechanisms like inducing apoptosis and inhibiting cell proliferation nih.gov. However, specific data on the antiproliferative IC50 values or detailed mechanistic studies for this compound against specific cancer cell lines such as breast (MCF-7), liver (HepG2), or colon (Caco-2, SW480) are not sufficiently detailed in the provided scientific literature. Research has often focused on its derivatives, such as 3,4,5-trimethoxycinnamic acid, which have shown activity against various cancer cells unimi.itnih.gov.

Renal Cell Models (e.g., Mesangial cells)

The effects of this compound on renal cell models, particularly mesangial cells, are not well-documented in the current body of scientific literature. Mesangial cells are critical in the study of glomerular diseases, such as diabetic nephropathy, where they are involved in the overproduction of the extracellular matrix sciencellonline.com. While various studies utilize human renal mesangial cells to investigate disease pathology and the effects of different compounds sciencellonline.com, specific research detailing the impact of this compound on these cells is not available in the provided search results.

In Vivo Studies in Animal Models of Disease

Allergic Asthma Murine Models (e.g., OVA-administered mice)

In murine models of allergic asthma induced by ovalbumin (OVA), this compound (THCA) has demonstrated significant anti-asthmatic effects nih.govnih.gov. Administration of THCA in these models led to a marked reduction in key inflammatory markers. Specifically, it inhibited the levels of Th2 cytokines, including Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) in the bronchoalveolar lavage fluid (BALF). Furthermore, THCA treatment attenuated the total number of inflammatory cells in the BALF and reduced the influx of these cells into lung tissues. Systemically, it suppressed the levels of OVA-specific immunoglobulin E (IgE) in the serum. Mechanistically, these effects were associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, reduced mucus production, and the suppression of key signaling pathways including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB) activation nih.govnih.gov.

Animal ModelKey Biomarkers/Parameters MeasuredObserved Effects of this compoundSource
Ovalbumin (OVA)-administered asthmatic miceInflammatory cells (in BALF), Th2 cytokines (IL-5, IL-13), MCP-1 (in BALF), OVA-specific IgE (in serum), Mucus productionDecreased number of inflammatory cells. Reduced levels of IL-5, IL-13, and MCP-1. Attenuated serum IgE levels. Inhibited mucus production. nih.govnih.gov
Ovalbumin (OVA)-administered asthmatic miceSignaling Pathways (AKT, MAPK, NF-κB), Inflammatory Enzymes (iNOS, COX-2)Suppressed activation of AKT, ERK, JNK, and NF-κB pathways. Downregulated expression of iNOS and COX-2. nih.govnih.gov

Chronic Obstructive Pulmonary Disease (COPD) Animal Models (e.g., CS/LPS-induced mice)

In animal models designed to mimic Chronic Obstructive Pulmonary Disease (COPD) through exposure to cigarette smoke (CS) and lipopolysaccharide (LPS), this compound demonstrated protective effects against pulmonary inflammation waocp.orgresearchgate.net. Oral administration of the compound significantly inhibited the activity of elastase and myeloperoxidase (MPO) in the BALF. It also reduced the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and the chemokine MCP-1. A notable decrease in the numbers of neutrophils and macrophages in the BALF was also observed. Histological examination of the lungs revealed that THCA inhibited the recruitment of inflammatory cells and reduced the number of periodic acid-Schiff (PAS) positive cells, indicating a reduction in mucus production. The compound was found to regulate the activation of p38, ERK, and NF-κB signaling pathways and to upregulate the expression of antioxidant and protective proteins, including NAD(P)H dehydrogenase (quinone 1) 1 (NQO1) and NAD-dependent protein deacetylase sirtuin-1 (SIRT1), through the activation of nuclear factor erythroid-derived 2-related factor 2 (Nrf2) waocp.orgresearchgate.net.

Animal ModelKey Biomarkers/Parameters MeasuredObserved Effects of this compoundSource
Cigarette Smoke (CS) and Lipopolysaccharide (LPS)-induced COPD miceInflammatory cells (neutrophils, macrophages in BALF), Inflammatory mediators (IL-6, TNF-α, MCP-1 in BALF), Enzyme activity (Elastase, MPO in BALF)Reduced numbers of neutrophils and macrophages. Decreased levels of IL-6, TNF-α, and MCP-1. Inhibited elastase and MPO activity. waocp.orgresearchgate.net
Cigarette Smoke (CS) and Lipopolysaccharide (LPS)-induced COPD miceSignaling Pathways (MAPK, NF-κB), Protective Proteins (Nrf2, NQO1, SIRT1), Histopathology (PAS positive cells)Regulated activation of p38 and ERK. Inhibited activation of NF-κB. Upregulated Nrf2 activation and expression of NQO1 and SIRT1. Reduced PAS positive cells. waocp.orgresearchgate.net

Sepsis and Endotoxemia Animal Models (e.g., LPS-induced septic mice)

The protective effects of this compound have been evaluated in lipopolysaccharide (LPS)-induced endotoxemia and sepsis models. In LPS-induced septic mice, treatment with the compound resulted in a significant increase in survival rates unimi.itcore.ac.uk. It also ameliorated sepsis-related symptoms such as hypothermia and increased vascular leakage unimi.itcore.ac.uk. The administration of this compound led to a decrease in the serum levels of key pro-inflammatory mediators, including TNF-α and Interleukin-1 beta (IL-1β), as well as a reduction in nitric oxide (NO) levels. This anti-inflammatory effect is linked to the compound's ability to upregulate the expression of the protective enzyme heme oxygenase-1 (HO-1) in the kidney, which is regulated by the transcription factor Nrf2 unimi.itcore.ac.uk.

Animal ModelKey Biomarkers/Parameters MeasuredObserved Effects of this compoundSource
LPS-induced septic miceSurvival rate, Sepsis symptoms (hypothermia, vascular leakage)Significantly increased survival. Ameliorated hypothermia and vascular leakage. unimi.itcore.ac.uk
LPS-induced septic miceSerum inflammatory mediators (TNF-α, IL-1β, NO), Kidney protein expression (HO-1)Decreased serum levels of TNF-α, IL-1β, and NO. Increased expression of HO-1 in the kidney. unimi.itcore.ac.uk

Pulmonary Inflammation Animal Models

In broader models of pulmonary inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound has shown significant therapeutic potential scielo.org.mx. In mice with LPS-induced ALI, the compound suppressed the influx of neutrophils into the lungs and reduced the production of the chemokine MCP-1 in the BALF scielo.org.mx. Furthermore, it attenuated the levels of neutrophil elastase (NE), TNF-α, and IL-6 in both the BALF and serum. The protective mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) expression and the suppression of nuclear factor-kappa B (NF-κB) activation within the lung tissue. These anti-inflammatory effects were associated with the induction of HO-1 and the activation of AMP-activated protein kinase (AMPK) scielo.org.mx. These findings are consistent with results from COPD models where the compound also reduced inflammatory cell recruitment and cytokine release in the lungs waocp.orgresearchgate.net.

Animal ModelKey Biomarkers/Parameters MeasuredObserved Effects of this compoundSource
LPS-induced Acute Lung Injury (ALI) miceInflammatory cells (neutrophils in BALF), Inflammatory mediators (MCP-1, NE, TNF-α, IL-6 in BALF and serum)Suppressed neutrophil influx. Reduced levels of MCP-1, NE, TNF-α, and IL-6. scielo.org.mx
LPS-induced Acute Lung Injury (ALI) miceSignaling Pathways (NF-κB, AMPK), Protein Expression (iNOS, HO-1)Inhibited NF-κB activation. Increased AMPK activation. Inhibited iNOS expression. Induced HO-1 expression. scielo.org.mx

Cancer Xenograft and Tumorigenesis Models

An extensive review of publicly available scientific literature did not yield any specific preclinical studies investigating the effects of this compound in cancer xenograft or tumorigenesis models. While research has been conducted on the in vitro anti-inflammatory and potential anti-tumor properties of this compound, as well as in vivo studies on related derivatives like 3,4,5-trimethoxycinnamic acid, there is a notable absence of published data on the in vivo efficacy of this compound in animal models of cancer.

Safety and Toxicological Evaluation of this compound in Preclinical Settings

In Vitro Cytotoxicity Assessments in Non-Target Cells

The cytotoxic effects of this compound have been evaluated in several non-cancerous mammalian cell lines to assess its potential for off-target toxicity. Studies on human keratinocytes (HaCaT cells), murine microglial cells (BV2), and murine macrophages (RAW264.7) have consistently demonstrated a favorable safety profile at concentrations where anti-inflammatory effects are observed.

In a study involving HaCaT cells, this compound, at concentrations ranging from 2.5 to 50 µg/ml, did not induce any noticeable reduction in cell viability nih.gov. This suggests that the compound is not cytotoxic to these normal human skin cells within this concentration range.

Similarly, investigations into the effects of this compound on immune cells have shown a lack of toxicity. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound effectively suppressed the production of pro-inflammatory mediators without compromising cell viability biomolther.orgnih.govkoreascience.krnih.govresearchgate.net. Furthermore, in a model of LPS-induced endotoxemia, pretreatment of RAW 264.7 cells with this compound significantly attenuated the production of inflammatory markers without inducing cell death nih.gov.

These findings indicate that this compound exhibits a selective anti-inflammatory action without causing general cytotoxicity to the non-target cells evaluated.

Interactive Data Table: In Vitro Cytotoxicity of this compound in Non-Target Cells

Cell LineCell TypeSpeciesConcentration Range TestedObserved CytotoxicityReference
HaCaTKeratinocyteHuman2.5 - 50 µg/mlNo noticeable reduction in cell viability nih.gov
BV2MicrogliaMurineNot specified in abstractsSuppressed inflammatory mediators without compromising viability biomolther.orgnih.govkoreascience.krnih.govresearchgate.net
RAW264.7MacrophageMurineNot specified in abstractsAttenuated inflammatory markers without inducing cell death nih.gov

In Vivo Safety Profiles in Animal Models

The in vivo safety of this compound has been indirectly assessed in animal models of inflammatory conditions, where the compound was administered to evaluate its therapeutic potential. These studies, while not formal toxicological assessments, provide insights into the compound's tolerability in living organisms.

In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, a condition that mimics sepsis, treatment with this compound resulted in a significantly increased survival rate among the animals nih.gov. This outcome suggests that at the administered doses, the compound not only lacks acute toxicity but also confers a protective effect against a lethal inflammatory challenge. The treated mice also showed amelioration of sepsis-related symptoms such as hypothermia and increased vascular leakage nih.gov.

Furthermore, in an experimental animal model of Chronic Obstructive Pulmonary Disease (COPD), oral administration of this compound demonstrated a protective effect on pulmonary inflammation researchgate.netphysiciansweekly.com. The compound was well-tolerated by the animals, with no adverse effects reported during the study.

While these studies provide preliminary evidence for the in vivo safety of this compound, dedicated acute and subchronic toxicity studies in accordance with regulatory guidelines would be necessary to establish a comprehensive safety profile.

Interactive Data Table: In Vivo Safety Observations for this compound in Animal Models

Animal ModelConditionSpeciesKey Safety-Related FindingsReference
LPS-induced EndotoxemiaSepsisMurineSignificantly increased survival; Ameliorated hypothermia and vascular leakage nih.gov
Cigarette Smoke and LPS-induced COPDCOPDMurineProtective effect on pulmonary inflammation; No adverse effects reported researchgate.netphysiciansweekly.com

Advanced Analytical and Methodological Approaches in 3,4,5 Trihydroxycinnamic Acid Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is indispensable for probing the molecular structure of 3,4,5-Trihydroxycinnamic acid. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal details about their atomic composition, bonding, and electronic configuration.

For illustrative purposes, the NMR data of the closely related and structurally similar compound, Caffeic acid (3,4-dihydroxycinnamic acid), is presented below. The analysis of Caffeic acid reveals characteristic signals for the aromatic protons, the vinylic protons of the propenoic acid side chain, and the distinct carbon atoms in the molecule. Similar patterns, with adjustments for the additional hydroxyl group, would be expected for this compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for Caffeic Acid in DMSO-d6

¹H NMR (400 MHz, DMSO-d6)¹³C NMR (100 MHz, DMSO-d6)
Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J)AssignmentChemical Shift (δ) ppmAssignment
7.34d, J = 16.0 HzH-7168.8C-9 (COOH)
7.00sH-2148.6C-4
6.92d, J = 8.0 HzH-6146.1C-3
6.74d, J = 8.0 HzH-5144.0C-7
6.16d, J = 16.0 HzH-8126.3C-1
121.3C-6
116.9C-8
116.3C-5
115.1C-2

Note: This data is for Caffeic acid and serves as a structural comparison.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. mdpi.com The presence of multiple hydroxyl groups on the aromatic ring is evidenced by two distinct stretching vibration bands. The carbonyl group of the carboxylic acid and the carbon-carbon double bond of the vinyl group also produce strong, identifiable signals.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3515ν(O-H) stretchAromatic Hydroxyl
3403ν(O-H) stretchAromatic Hydroxyl
1668ν(C=O) stretchCarboxylic Acid

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. For compounds with conjugated systems, such as the phenylpropanoid structure of this compound, this technique is highly informative. The UV-Vis spectrum of this compound dissolved in methanol shows a characteristic absorption pattern. mdpi.comresearchgate.net The extensive conjugation between the aromatic ring, the vinylic side chain, and the carbonyl group results in strong absorption in the UVA range. The position of the absorption maximum (λmax) is influenced by the number and position of hydroxyl groups on the phenyl ring, which act as auxochromes and can cause a bathochromic (red) shift to longer wavelengths. For comparison, related hydroxycinnamic acids like caffeic acid and ferulic acid exhibit λmax values around 320-327 nm.

Chromatographic Methods for Isolation, Purity Assessment, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from natural sources or synthetic reaction mixtures, verifying its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of hydroxycinnamic acids. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is most commonly used.

A typical HPLC method involves a gradient elution system, where the composition of the mobile phase is changed over time to achieve efficient separation. The mobile phase often consists of an aqueous component, usually acidified with acetic acid or formic acid to ensure the carboxylic acid functional group remains protonated, and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where hydroxycinnamic acids strongly absorb, typically between 310 and 330 nm.

HPLC methods for the quantification of hydroxycinnamic acids are validated according to established guidelines to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 3: Example of HPLC Method Parameters and Validation Data for Hydroxycinnamic Acid Analysis

ParameterTypical Value / Condition
Chromatographic Conditions
ColumnReversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile PhaseGradient of acidified water (e.g., 0.5% acetic acid) and acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength330 nm
Validation Parameters
Linearity (r²)≥ 0.999
LOD~0.4 - 5.5 µg/mL
LOQ~1.1 - 16.5 µg/mL
Accuracy (Recovery %)97 - 109%

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, this compound is a polar and non-volatile compound due to its hydroxyl and carboxylic acid groups. Therefore, it cannot be directly analyzed by GC.

A critical prerequisite for GC-MS analysis is a chemical modification step known as derivatization . This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. A common method is silylation, where active hydrogens in the -OH and -COOH groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

Once derivatized, the sample can be injected into the GC-MS system. The derivatized compound is separated on a capillary column (e.g., HP-5MS) and subsequently detected by the mass spectrometer, which provides information on its mass-to-charge ratio and fragmentation pattern, allowing for confident identification and quantification.

Table 4: General Workflow for GC-MS Analysis of this compound

StepDescriptionExample
1. Sample PreparationExtraction of the compound from its matrix.Solvent extraction.
2. DerivatizationConversion of the analyte to a volatile form.Incubation with MSTFA to form a TMS-derivative.
3. GC SeparationInjection and separation on a capillary column.Column: HP-5MS. Temperature program: e.g., initial 40°C, ramp to 320°C.
4. MS DetectionIonization, fragmentation, and detection of the analyte.Electron Impact (EI) ionization; scanning of mass-to-charge ratios.

Computational Chemistry and Molecular Modeling Techniques

Computational methods are indispensable tools in modern chemical and biological research, offering insights that can guide and complement experimental work. For this compound, these techniques are primarily used to predict its electronic properties, reactivity, and interactions with biological targets.

Quantum chemical calculations are employed to elucidate the electronic structure of this compound, which is fundamental to understanding its chemical behavior and reactivity. These ab initio or density functional theory (DFT) methods can predict various molecular properties, including electron distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

The arrangement of three hydroxyl groups on the phenyl ring, combined with the carboxylic acid moiety of the cinnamic acid backbone, creates a molecule with significant potential for electron donation. Quantum chemical calculations can precisely map the electron density, identifying the regions of the molecule most susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting its antioxidant mechanism, particularly its ability to donate hydrogen atoms or electrons to neutralize free radicals. Furthermore, these calculations can help estimate interaction energies with other molecules, providing a theoretical basis for its binding affinities observed in experimental settings. For instance, studies on related hydroxycinnamic acid derivatives have utilized quantum chemical programs to estimate interaction energies with amino acid residues in enzyme active sites rsc.org.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking is used to simulate its interaction with the active site of a target protein, such as an enzyme or receptor. This approach provides valuable insights into the binding mode, affinity, and specificity of the ligand-target interaction.

For example, molecular docking studies have been conducted on derivatives of this compound to understand their interaction with cyclooxygenase (COX) enzymes. rsc.org Using software like Autodock, researchers can model how the compound fits into the enzyme's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. rsc.org These simulations can explain the structural basis for the compound's inhibitory activity and guide the design of more potent derivatives. rsc.org

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of every atom in the system over time, providing a dynamic view of the ligand-protein complex. This allows for the assessment of the stability of the docked pose and a more accurate calculation of binding free energies. While specific MD simulation studies on this compound are not extensively detailed in the provided context, this methodology is a standard and powerful tool for studying ligand-target interactions for similar small molecules. nih.govmdpi.com

Table 1: Example of Molecular Docking Parameters for a Cinnamic Acid Derivative

ParameterDetails (based on a representative study)Reference
SoftwareAutodock 4.2 rsc.org
Target ProteinCyclooxygenase-2 (COX-2) rsc.org
PDB Code1CX2 rsc.org
Binding Energy (kcal/mol)-11.62 (for reference ligand) rsc.org
Key InteractionsHydrogen bonds with Tyr355 and Arg120 rsc.org

Biochemical and Cell-Based Assay Methodologies

Biochemical and cell-based assays are fundamental to experimentally validating the biological effects of this compound predicted by computational models. These assays measure the compound's direct effects on enzymes, its influence on cellular signaling pathways, and its capacity to counteract oxidative stress.

To characterize the inhibitory effect of this compound on a specific enzyme, researchers perform kinetic studies. These experiments measure the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Further analysis, often involving graphical methods like Lineweaver-Burk plots, helps to elucidate the mechanism of inhibition. researchgate.net The pattern of changes in the enzyme's kinetic parameters (Vmax and Km) in the presence of the inhibitor reveals whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. researchgate.netadamcap.comyoutube.com For instance, studies on derivatives of this compound have evaluated their inhibitory activity against COX-1 and COX-2, determining their potency and selectivity. rsc.org

Table 2: COX Inhibition by a this compound Derivative (THCA-DE)

EnzymeInhibition (%) at 100 µMReference
COX-284.4% rsc.org

To understand how this compound modulates cellular functions, researchers analyze its effects on gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the messenger RNA (mRNA) levels of specific genes. Studies have shown that this compound can significantly reduce the mRNA expression of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1), in human keratinocyte (HaCaT) cells stimulated with inflammatory agents. nih.govproquest.com In microglial cells, it has been shown to suppress the mRNA expression of TNF-α and IL-1β. nih.gov Conversely, it can up-regulate the mRNA levels of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In research involving this compound, ELISA is used to measure the secretion of proteins, particularly cytokines and chemokines, from cells into the culture medium. For example, ELISA results have confirmed that this compound reduces the secreted levels of IL-6 and IL-8 from stimulated HaCaT cells. nih.govproquest.com

Western Blot (Immunoblotting) is used to detect specific proteins in a sample. This technique can determine the total amount of a protein and also assess its post-translational modifications, such as phosphorylation, which often indicates activation. Research has demonstrated that this compound can inhibit the activation (phosphorylation) of key signaling proteins like AKT, ERK, and the p65 subunit of NF-κB in stimulated cells. nih.govproquest.com It also upregulates the total protein expression of antioxidant enzymes HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1) and promotes the activation and nuclear translocation of the transcription factor Nrf2. nih.govnih.gov

Table 3: Summary of this compound's Effects on Gene and Protein Expression

Target MoleculeEffectMethod of DetectionCell LineReference
IL-6, IL-8, MCP-1 (mRNA)Down-regulationRT-qPCRHaCaT nih.govproquest.com
TNF-α, IL-1β (mRNA)Down-regulationRT-qPCRBV2 Microglia nih.govresearchgate.net
HO-1, NQO1 (Protein)Up-regulationWestern BlotHaCaT, BV2 Microglia nih.govnih.gov
p-AKT, p-ERK, p-NF-κB (Protein)Inhibition of ActivationWestern BlotHaCaT nih.govproquest.com
Nrf2 (Protein)Increased Activation/TranslocationWestern BlotHaCaT, BV2 Microglia nih.govnih.gov

A key feature of this compound is its antioxidant activity. This property is quantified using a variety of in vitro chemical assays that measure the compound's ability to neutralize free radicals or reduce metal ions. These are typically electron transfer (ET)-based assays where the antioxidant reduces an oxidant, causing a color change that can be measured spectrophotometrically. nih.govnih.govmdpi.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades. The degree of discoloration is proportional to the antioxidant's scavenging capacity. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical cation back to the colorless ABTS form. This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants. nih.govnih.govmdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. mdpi.comuah.edu The intensity of the blue color is directly related to the reducing power of the sample.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : This assay is based on the reduction of the cupric ion (Cu²⁺) in a neocuproine complex to the cuprous ion (Cu⁺). The resulting Cu⁺-neocuproine complex has a distinct color and can be measured spectrophotometrically. The CUPRAC method has several advantages, including being performed at a physiological pH and having a faster response to many phenolic compounds compared to other assays like FRAP. nih.govnih.gov

The collective results from these assays provide a comprehensive profile of the antioxidant potential of this compound.

Table 4: Comparison of Common Antioxidant Capacity Assays

AssayPrincipleMeasured PropertyAdvantagesReference
DPPHRadical ScavengingHydrogen/Electron Donating AbilitySimple, rapid nih.govnih.gov
ABTSRadical ScavengingHydrogen/Electron Donating AbilityApplicable to hydrophilic and lipophilic compounds nih.govnih.gov
FRAPMetal ReductionElectron Donating AbilitySimple, automated mdpi.comuah.edu
CUPRACMetal ReductionElectron Donating AbilityOperates at physiological pH, fast kinetics nih.govnih.gov

Future Perspectives and Research Gaps in 3,4,5 Trihydroxycinnamic Acid Studies

Elucidation of Novel Molecular Targets and Mechanistic Pathways

Current research indicates that 3,4,5-Trihydroxycinnamic acid exerts its anti-inflammatory effects by modulating specific signaling pathways. Studies have shown its ability to inhibit the activation of AKT, ERK, and nuclear factor-κB (NF-κB) in stimulated human keratinocyte cells. nih.gov It also suppresses the nuclear translocation of NF-κB p65. nih.gov Furthermore, THCA has been demonstrated to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress, leading to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov

A significant future direction is the identification of additional, novel molecular targets. While the effects on the NF-κB and Nrf2 pathways are established, a comprehensive understanding of its complete mechanism of action is lacking. Future research should employ advanced techniques such as proteomics, transcriptomics, and chemoproteomics to perform unbiased screens for direct binding partners of THCA. This will help to uncover previously unknown receptors, enzymes, or transcription factors that mediate its biological effects. Elucidating these novel pathways will not only deepen our understanding of its therapeutic potential but may also reveal new applications for diseases where these pathways are dysregulated.

Table 1: Known Molecular Mechanisms of this compound

Pathway/TargetEffect of this compoundCell/Animal Model
NF-κBAttenuates phosphorylation of NF-κB p65/IκBα and suppresses nuclear translocation. nih.govTNF-α/IFN-γ-stimulated HaCaT cells nih.gov
AKT/MAPKDecreases activation of AKT, ERK, JNK, and p38. nih.govStimulated-A549 cells, asthmatic mice models nih.gov
Nrf2Induces Nrf2 activation and subsequent expression of HO-1 and NQO1. nih.govnih.govHaCaT cells, BV2 microglial cells nih.govnih.gov
Pro-inflammatory MediatorsSuppresses production of NO, TNF-α, IL-1β, IL-6, and IL-8. nih.govnih.govLPS-stimulated BV2 microglial cells, TNF-α/IFN-γ-stimulated HaCaT cells nih.govnih.gov

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling in Diverse Biological Systems

A major research gap is the lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. While general information on hydroxycinnamic acids suggests they undergo metabolism via glucuronidation, sulfation, and O-methylation, specific data on the absorption, distribution, metabolism, and excretion (ADME) of THCA is scarce. mdpi.com Studies on related compounds like 3,4,5-trimethoxycinnamic acid have indicated rapid oral absorption and high bioavailability in rats, but it is uncertain if THCA shares these characteristics. mdpi.com

Future research must focus on detailed PK/PD studies in various preclinical models, including rodents and non-rodents, to understand its bioavailability, half-life, tissue distribution, and metabolic fate. It is crucial to identify the major metabolites of THCA and to assess whether these metabolites retain biological activity, as this could significantly influence its therapeutic efficacy and safety profile. mdpi.com Furthermore, these studies should be conducted in diverse biological systems, including models of different diseases, to understand how the pathological state might influence the compound's PK/PD profile.

Rational Design and Synthesis of Advanced this compound Derivatives

While this compound itself shows promise, its therapeutic potential could be significantly enhanced through medicinal chemistry. The rational design and synthesis of novel derivatives offer an avenue to improve its potency, selectivity, and pharmacokinetic properties. Research on the related 3,4,5-trimethoxycinnamic acid (TMCA) has shown that creating ester and amide derivatives can lead to candidates with a broad range of medicinal properties, including antitumor and anti-inflammatory activities. nih.gov The carboxyl group of TMCA is a frequent site for modification to generate these analogues. nih.gov

This strategy can be applied to THCA. Future efforts should focus on synthesizing a library of derivatives by modifying its carboxylic acid and hydroxyl groups. nih.govmdpi.com Structure-activity relationship (SAR) studies will be essential to identify the key structural features required for optimal activity and to guide the design of next-generation compounds with improved drug-like properties. nih.gov Various synthetic methods, such as Perkin reaction, Knoevenagel condensation, and Heck coupling, can be employed for the synthesis of these derivatives. mdpi.comjocpr.com

Exploration of Synergistic Therapeutic Combinations Involving this compound

Combination therapy is a cornerstone of treatment for complex diseases like cancer and inflammatory disorders, as it can enhance therapeutic efficacy, reduce dosages, and overcome drug resistance. researchgate.net The potential for synergistic interactions between this compound and other therapeutic agents is a completely unexplored area of research. Given its demonstrated anti-inflammatory mechanisms, combining THCA with existing anti-inflammatory drugs or other natural compounds could lead to enhanced therapeutic outcomes. nih.govresearchgate.net

Future studies should systematically screen for synergistic combinations using in vitro and in vivo models of relevant diseases. High-throughput screening methods could be employed to test THCA in combination with libraries of approved drugs or other bioactive compounds. researcher.life Identifying synergistic pairs would not only open up new therapeutic avenues but could also provide insights into the compound's mechanism of action by revealing pathways that can be co-targeted for enhanced effect.

Translational Research and Potential for Novel Therapeutic Strategies

The preclinical evidence for the anti-inflammatory and cytoprotective effects of this compound provides a strong foundation for translational research. nih.govnih.gov Its ability to modulate key pathways like NF-κB and Nrf2, which are implicated in a wide range of human diseases including chronic inflammatory conditions, neurodegenerative diseases, and cancer, highlights its broad therapeutic potential. nih.govresearchgate.net

A critical next step is to bridge the gap between preclinical findings and clinical application. This requires rigorous testing in more advanced and clinically relevant animal models of disease. These studies should aim to establish proof-of-concept for its efficacy and to identify the most promising therapeutic indications. Success in these preclinical studies would pave the way for investigational new drug (IND)-enabling studies and, eventually, clinical trials in humans. The development of novel therapeutic strategies centered around THCA or its optimized derivatives could offer new hope for patients with diseases that currently have limited treatment options.

Sustainable Sourcing and Eco-friendly Production Considerations

Currently, many hydroxycinnamic acids are obtained through extraction from plant materials or via chemical synthesis, which can have environmental drawbacks. frontiersin.orgnih.gov As research into this compound advances, it will be imperative to consider sustainable and eco-friendly methods for its large-scale production.

A promising future perspective lies in metabolic engineering and synthetic biology. Genetically engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce THCA from simple, renewable feedstocks offers a sustainable and scalable alternative to traditional methods. frontiersin.orgnih.gov Researchers have already made progress in the microbial production of other hydroxycinnamic acids by introducing heterologous genes for enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). frontiersin.orgnih.gov Similar strategies, including the optimization of biosynthetic pathways and fermentation processes, can be developed for the high-yield production of this compound, ensuring a stable and environmentally friendly supply for future research and therapeutic applications. researchgate.netmanchester.ac.uk

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 3,4,5-Trihydroxycinnamic acid purity and structural integrity in pharmacological studies?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Physical properties such as melting point (210°C) and solubility (22 g/L at 25°C) should be cross-verified using computational tools like Advanced Chemistry Development (ACD/Labs) . For derivatives like the decyl ester, synthesis protocols involving esterification or "one-pot" reactions (e.g., cyanide hydrolysis) can be adapted .

Q. Which in vitro and in vivo models are validated for studying the anti-inflammatory effects of this compound?

  • Methodological Answer: Use TNF-α/IFN-γ-stimulated HaCaT keratinocytes to assess anti-inflammatory cytokine modulation. For neuroinflammation, LPS-induced BV2 microglial cells are optimal, with downstream Nrf2 pathway activation analyzed via Western blot or qPCR . In vivo, murine endotoxemia models (e.g., LPS-challenged mice) can evaluate survival rates and systemic cytokine reduction (e.g., IL-6, TNF-α) .

Q. How to assess the xanthine oxidase (XO) inhibitory activity of this compound, and what comparative benchmarks are recommended?

  • Methodological Answer: Conduct in vitro XO inhibition assays using allopurinol as a positive control. Measure uric acid production spectrophotometrically at 290 nm. For mechanistic insights, perform molecular docking studies (e.g., with PDB ID: 1FIQ) to compare binding interactions with caffeic acid or sinapic acid .

Advanced Research Questions

Q. How to resolve contradictions in reported IC₅₀ values for this compound across cancer cell lines (e.g., pancreatic vs. breast cancer)?

  • Methodological Answer: Standardize assay conditions (e.g., exposure time, serum concentration) and validate cell line-specific metabolic profiles. For example, pancreatic lipase inhibition by its decyl ester derivative may require lipid-rich media to mimic physiological conditions . Cross-validate apoptosis markers (e.g., caspase-3/7 activation) alongside cytotoxicity assays (MTT/WST-1) to distinguish mechanisms .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for enhanced bioavailability?

  • Methodological Answer: Synthesize prodrugs like the decyl ester to improve lipophilicity and intestinal absorption . Evaluate nanoformulations (e.g., liposomes or polymeric nanoparticles) for sustained release. Pharmacokinetic studies in rodents should monitor plasma half-life and tissue distribution via LC-MS/MS .

Q. How to design multi-target studies evaluating both Nrf2 activation and apoptosis induction by this compound in inflammatory-cancer models?

  • Methodological Answer: Use co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to simulate the tumor microenvironment. Measure Nrf2 nuclear translocation (immunofluorescence) alongside apoptotic markers (Annexin V/PI flow cytometry). For in vivo relevance, employ xenograft models with Nrf2-knockout mice to isolate pathway-specific effects .

Q. What computational approaches are recommended to prioritize this compound derivatives for antitumor activity?

  • Methodological Answer: Perform virtual screening using density functional theory (DFT) to predict electronic properties affecting reactivity. Molecular dynamics simulations can assess binding stability to targets like tubulin or USP1/PARP . Validate top candidates in retinoblastoma or neuroblastoma cell lines (e.g., Chp-134, Kelly) with IC₅₀ < 20 nM thresholds .

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